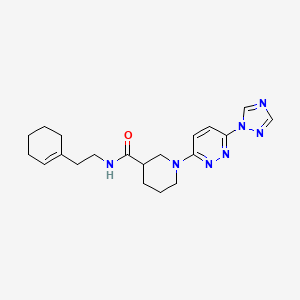
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H27N7O and its molecular weight is 381.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)piperidine-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, particularly in the context of anticancer properties and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H26N8O3S with a molecular weight of approximately 446.53 g/mol. The structure features a triazole ring and a piperidine moiety, which are significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds containing triazole and piperidine structures exhibit significant anticancer properties. The following table summarizes key findings related to the cytotoxic effects of similar compounds on various cancer cell lines:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Apoptosis induction |
| Compound B | A549 | 26 | Cell cycle arrest |
| Compound C | NCI-H460 | 0.39 | Autophagy induction |
These results suggest that the compound may exhibit similar or enhanced efficacy against various cancer types due to its structural components.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Proliferation : Studies show that the compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Targeting Kinases : Like many triazole derivatives, it may interact with specific kinases involved in cancer cell signaling pathways, potentially leading to reduced tumor growth.
- Autophagy Induction : Some derivatives have been shown to promote autophagy, a process that can lead to cell death in cancer cells.
Study 1: Efficacy Against Lung Cancer
In a controlled study involving lung cancer cell lines (A549), the compound demonstrated a significant reduction in cell viability with an IC50 value of approximately 26 µM. This study highlighted the potential use of this compound as a therapeutic agent in lung cancer treatment.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by the compound. Researchers found that it significantly upregulated apoptotic markers while downregulating survival signals in treated cells. This dual action suggests a robust mechanism through which the compound could exert its anticancer effects.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O/c28-20(22-11-10-16-5-2-1-3-6-16)17-7-4-12-26(13-17)18-8-9-19(25-24-18)27-15-21-14-23-27/h5,8-9,14-15,17H,1-4,6-7,10-13H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJZPFWEQAREGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













